Product packaging for 9-cis-beta-Carotene(Cat. No.:CAS No. 13312-52-2)

9-cis-beta-Carotene

Cat. No.: B138956
CAS No.: 13312-52-2
M. Wt: 536.9 g/mol
InChI Key: OENHQHLEOONYIE-BVZAMQQESA-N
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Description

9-cis-beta-Carotene (C₄₀H₅₆) is a geometric isomer of β-carotene characterized by a cis configuration at the 9-10 carbon bond. This structural difference confers distinct physicochemical properties and biological activities compared to the all-trans form, making it a compound of significant research interest. Key Research Applications & Value Retinal Health and Visual Cycle: this compound serves as a precursor to 9-cis-retinal and can be cleaved in vivo by beta-carotene oxygenase 1 (BCO1). This pathway is a critical research target for investigating therapeutic interventions for retinal dystrophies involving defects in the retinoid cycle, such as Retinitis Pigmentosa and Leber Congenital Amaurosis. Studies have demonstrated that this compound can inhibit photoreceptor degeneration in models of these conditions. Neuroprotective and Antioxidant Properties: Research suggests potential in mitigating oxidative stress, a key contributor to neurodegenerative diseases. Its enhanced antioxidant and anti-peroxidative activity compared to the all-trans isomer positions it as a valuable tool for studying diseases like Alzheimer's, where it may help reduce the risk of amyloid-beta plaque formation. Metabolic and Cardiovascular Research: Preclinical studies indicate that this compound can influence lipid metabolism, inhibiting atherogenesis and fatty liver formation, improving insulin resistance, and lowering plasma glucose levels. It is also investigated for its potential in treating chronic plaque psoriasis. Plant Biology: In botanical research, this compound is a key intermediate in the biosynthesis of strigolactones, terpenoid-derived plant hormones that control root architecture and shoot branching. Mechanism of Action The research value of this compound is largely attributed to its role as a precursor for 9-cis-retinoids. Its oxidative cleavage yields 9-cis-retinal, which can bind to opsin forming isorhodopsin, and can be further converted to 9-cis-retinoic acid, a ligand for retinoid X receptors (RXRs) involved in regulating transcription. Its superior antioxidant activity is linked to its efficacy in quenching singlet oxygen and scavenging free radicals. Product Information While this compound occurs naturally at high concentrations in the microalga Dunaliella salina , it is also available through controlled synthetic routes to ensure consistent quality and supply for research purposes. Note that the stability of the pure compound requires specialized formulations to prevent oxidative degradation. Disclaimer: This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56 B138956 9-cis-beta-Carotene CAS No. 13312-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21-,34-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENHQHLEOONYIE-BVZAMQQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\C2=C(CCCC2(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920483
Record name 9-cis-beta-Carotene
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Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13312-52-2
Record name 9-cis-β-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13312-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Carotene, (9Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-cis-beta-Carotene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-CAROTENE, (9Z)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 9-cis-beta-Carotene
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URL http://www.hmdb.ca/metabolites/HMDB0112264
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Biosynthesis, Production, and Characterization Methodologies of 9 Cis Beta Carotene

Synthetic Routes for 9-cis-beta-Carotene Production

While natural sources are prominent, chemical synthesis provides an alternative route for producing 9-cis-β-carotene. However, the synthesis of the 9-cis isomer is notably more complex and costly compared to the all-trans form. researchgate.net

A common multi-step synthesis, often comprising eight steps, utilizes β-cyclocitral and all-trans-retinal (B13868) as building blocks. researchgate.netgoogle.com The key step in this process is a Wittig reaction between all-trans-retinal and a 9-cis-retinyl triphenylphosphonium bromide salt, which is itself derived from β-cyclocitral. researchgate.netgoogle.com Other synthetic strategies involve reactions such as dehydration, elimination, and selective condensation of carbonyl compounds. oup.com The use of organometallic Grignard compounds has also been employed in carotenoid synthesis. oup.com

Advanced Analytical Techniques for Isomer Quantification in Biological and Commercial Samples

Accurate quantification of β-carotene isomers is essential for research and commercial purposes. The structural similarity of these isomers presents significant analytical challenges.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most widely used and effective method for the separation and quantification of carotenoid isomers, including 9-cis-β-carotene. tandfonline.commdpi.commdpi.comnih.govunimi.it

Columns: Reversed-phase columns are commonly employed. C30 columns, with their long alkyl chains, offer high shape selectivity and are particularly well-suited for separating hydrophobic, structurally related isomers like the cis/trans forms of β-carotene. tandfonline.comfishersci.com Other stationary phases, such as C18 and amide (C16) columns, have also been utilized. unimi.itfishersci.com For normal-phase HPLC, columns packed with calcium hydroxide (B78521) have demonstrated excellent separation of cis/trans isomers. nih.govepa.govnih.gov

Mobile Phases: The choice of mobile phase is critical for achieving good resolution. Typical mobile phases for reversed-phase HPLC include mixtures of solvents like methanol, methyl-tert-butyl-ether (MTBE), and water. tandfonline.comacs.org For normal-phase systems, mixtures of hexane (B92381) and acetone (B3395972) are common. epa.govnih.gov

Detection: The DAD allows for the monitoring of absorbance at multiple wavelengths simultaneously. epa.gov β-carotene isomers are typically detected around 450 nm. tandfonline.commdpi.com The unique UV-visible absorption spectrum of each isomer, including the presence of a "cis peak" in the UV region (around 330-338 nm) for cis-isomers, aids in their identification. researchgate.net

Spectrophotometric and Chromatographic Resolution Challenges for cis-Isomers

The separation and quantification of cis-isomers of β-carotene are fraught with difficulties due to their similar physical and chemical properties. nih.gov

Chromatographic Co-elution: Standard reversed-phase columns, such as C18, often fail to provide adequate separation of trans-β-carotene and its various cis isomers. fishersci.com Furthermore, in complex biological samples, 9-cis-β-carotene can co-elute with other carotenoids like ζ-carotene, necessitating specialized analytical methods to differentiate and quantify them. usda.govresearchgate.netnih.gov

Spectrophotometric Overlap: While spectrophotometry is a fundamental tool, the absorption spectra of different carotenoid isomers overlap significantly, making it difficult to quantify individual isomers in a mixture using this technique alone. cirad.fr However, methods have been developed that use peak absorbance ratios at different wavelengths (e.g., 400 nm, 450 nm, and 475 nm) to quantify co-eluting compounds like 9-cis-β-carotene and ζ-carotene. usda.govresearchgate.net For instance, since only 9-cis-β-carotene has significant absorbance at 475 nm among the two, this wavelength can be used for its initial quantification, which is then used to subtract its contribution at other wavelengths. usda.govresearchgate.net

Determination of Isomeric Ratios (e.g., 9-cis to all-trans ratio) as Quality Indicators

The ratio of 9-cis-β-Carotene to its all-trans isomer is a critical quality attribute for products derived from sources rich in the 9-cis form, such as the alga Dunaliella salina. This isomeric ratio serves as a reliable indicator of the quality of oil or powder preparations. tandfonline.com The 9-cis isomer is known to be more susceptible to degradation than the all-trans isomer, meaning a decrease in the 9-cis to all-trans ratio can signify improper production conditions, lengthy or inadequate storage, or exposure to oxidative stress. tandfonline.comnih.gov

High-performance liquid chromatography (HPLC) is the predominant analytical technique for determining the isomeric composition of β-carotene. tandfonline.comnih.gov Reversed-phase HPLC methods, often employing a C30 column, are particularly effective for separating various carotenoid isomers. tandfonline.comresearchgate.net The detection is typically carried out by monitoring the absorbance at approximately 450 nm. tandfonline.com These methods allow for the precise quantification of individual isomers, enabling the calculation of the 9-cis to all-trans ratio.

Research has demonstrated the importance of this ratio in evaluating the stability and quality of Dunaliella products. For instance, a stable 9-cis to all-trans β-carotene ratio of 60:40 (g/g) was maintained in a specific Dunaliella oil preparation after two years of storage at 4°C. tandfonline.com In contrast, another commercial product, Betatene soft-gels, showed a much lower proportion, with 9-cis-β-carotene comprising only 12% of the total β-carotene, highlighting significant variability in the quality of commercially available supplements. tandfonline.com

The conditions under which Dunaliella salina is cultivated also have a profound impact on the resulting isomeric ratio. Studies have shown that manipulating light conditions can significantly alter the 9-cis/all-trans β-carotene ratio. For example, cultivation under red light has been found to increase the proportion of the 9-cis isomer. mdpi.comresearchgate.net

The following tables present research findings on the determination of 9-cis to all-trans β-carotene ratios under various conditions.

Table 1: Isomeric Ratio of β-Carotene in Commercial Products and Research Preparations

Product/Preparation9-cis to all-trans β-Carotene Ratio (g/g)Total β-Carotene CompositionSource
Monzon Dunaliella Oil (after 2 years at 4°C)60:40Not specified tandfonline.com
Betatene Soft-GelsNot specified12% 9-cis-β-carotene tandfonline.com
Dunaliella bardawil (for in-vitro study)2.3Not specified nih.gov

This table illustrates the variability in the 9-cis to all-trans β-carotene ratio found in different products and preparations.

Table 2: Effect of Light Conditions on the 9-cis/all-trans β-Carotene Ratio in Dunaliella salina

Light Condition9-cis/all-trans β-Carotene RatioDuration of TreatmentSource
Red Light>2.548 hours mdpi.com
Blue Light0.548 hours mdpi.com
Red Light/Dark Cycle (10 min/110 min)1.1Not specified mdpi.com
Red Light/Dark Cycle (30 min/30 min)2.2Not specified mdpi.com
Continuous Red Light2.3Not specified mdpi.com

This table demonstrates the significant influence of light wavelength and cycling on the isomeric composition of β-carotene in Dunaliella salina.

Absorption, Metabolism, and Bioconversion of 9 Cis Beta Carotene

Intestinal Absorption Mechanisms and Factors Influencing Bioavailability

The absorption of 9-cis-beta-carotene is a multi-faceted process occurring in the small intestine, influenced by both physiological mechanisms and dietary factors.

Historically, the intestinal absorption of carotenoids was considered a passive diffusion process, driven by a concentration gradient across the enterocyte membrane. abdominalkey.comnih.gov However, emerging evidence points to the involvement of protein-mediated facilitated transport. abdominalkey.comhogrefe.com Studies using intestinal Caco-2 cells and animal models have identified specific transporters that play a role in the uptake of carotenoids. abdominalkey.comhogrefe.com

Key proteins implicated in the facilitated uptake of carotenoids include Scavenger Receptor Class B Type I (SR-BI) and Cluster Determinant 36 (CD36). abdominalkey.comhogrefe.commdpi.com SR-BI has been shown to be a key player in the intestinal absorption of β-carotene. mdpi.com While much of the research has focused on the all-trans isomer, these transporters are also believed to be involved in the uptake of cis-isomers like this compound. The kinetics of β-carotene transport through Caco-2 cell monolayers suggest a facilitated process, as the uptake can become saturable. abdominalkey.comharvestplus.org Following uptake, a significant portion of β-carotene is incorporated into chylomicrons for secretion into the lymphatic system. abdominalkey.comresearchgate.net

The bioavailability of this compound is heavily dependent on the food matrix and the presence of other dietary components, particularly fats. mdpi.comnih.gov

Dietary Fat: As a lipophilic compound, this compound requires the presence of dietary fat for efficient absorption. Fats stimulate the release of bile salts, which are crucial for the formation of mixed micelles in the intestinal lumen. abdominalkey.comresearchgate.nettandfonline.com These micelles solubilize the carotenoids, making them accessible for uptake by enterocytes. hogrefe.comtandfonline.com Studies have shown that a minimal amount of fat (around 3-5 grams per meal) is necessary to ensure carotenoid absorption. mdpi.comnih.govwur.nl The type of fat may also play a role, with long-chain fatty acids potentially being more beneficial for carotene absorption. mdpi.com

Food Matrix: The physical form of the food source significantly impacts carotenoid release and subsequent absorption. Carotenoids located within the chloroplasts of green leafy vegetables, often bound to protein complexes, are less bioavailable than those in an oily medium. mdpi.commdpi.com Processing methods that disrupt the food matrix, such as pureeing, cooking, or enzymatic liquefaction, can enhance the bioaccessibility of β-carotene isomers. nih.govmdpi.comcambridge.orgcambridge.org For instance, the bioavailability of β-carotene from liquefied spinach was found to be significantly higher than from whole-leaf or minced spinach. nih.gov Similarly, cooking carrots enhances the bioaccessibility of both all-trans- and cis-isomers of β-carotene. cambridge.org

Other Dietary Factors: Dietary fiber can decrease carotenoid absorption by trapping them and interfering with bile acid activity. mdpi.comnih.gov Conversely, some compounds can competitively inhibit absorption. For example, plant sterols and the fat substitute olestra have been shown to reduce β-carotene absorption. nih.gov

Passive Diffusion vs. Facilitated Uptake in Enterocytes

Transport and Distribution of this compound in Biological Systems

Once absorbed, this compound is transported via the circulatory system and distributed to various tissues, where it can be stored or metabolized.

Following intestinal absorption and packaging into chylomicrons, β-carotene isomers enter the bloodstream. researchgate.netnih.gov In the postprandial state, chylomicrons are the primary transporters. mdpi.com As chylomicrons are metabolized by lipoprotein lipase, their remnants, still containing carotenoids, are taken up by the liver. cambridge.orgcambridge.org The liver then re-secretes β-carotene into circulation packaged within very-low-density lipoproteins (VLDL). mdpi.com

In the fasting state, β-carotene is predominantly transported by low-density lipoproteins (LDL), with smaller amounts found in high-density lipoproteins (HDL). mdpi.comwur.nlnih.gov Generally, about 60-70% of circulating β-carotene is associated with LDL. mdpi.comwur.nl Studies have shown a strong preference for the all-trans isomer in chylomicrons and VLDL after supplementation with a mixture of isomers, suggesting a potential isomer-selective mechanism during intestinal uptake or rapid tissue elimination of the 9-cis form. nih.govnih.gov Despite this, this compound is found in all lipoprotein fractions, and there is evidence of dynamic exchange of carotenoids between different lipoproteins. mdpi.comimrpress.com

While the all-trans isomer is the major form of β-carotene in human serum, significant amounts of this compound are found in various tissues. usda.govnih.gov This suggests that there may be preferential uptake or retention of the 9-cis isomer in certain organs. usda.gov The liver is a primary storage site for β-carotene. cambridge.orgtandfonline.com Other tissues that accumulate β-carotene include adipose tissue, adrenal glands, and testes. nih.govtandfonline.com

In a study on mice fed with Dunaliella oil rich in this compound, both all-trans and 9-cis isomers accumulated in the plasma, liver, and white adipose tissue. tandfonline.com Interestingly, while the all-trans isomer was dominant in plasma and adipose tissue, the 9-cis isomer was the main form found in the liver. tandfonline.com This tissue-specific distribution pattern may relate to the unique biological functions of different isomers. usda.gov For example, this compound has been shown to accumulate in macrophages. plos.orgnih.gov

Table 1: Concentration of this compound in Human Biological Samples This table presents data on the measured concentrations of this compound in various human biological samples from different populations.

Sample Type Population Concentration (Mean ± SEM)
Serum American Women 7.1 ± 0.8 nM
Breast Milk American Women 1.1 ± 0.2 nM
Serum Korean Women 15.6 ± 1.1 nM
Adipose Tissue Korean Women 0.2 ± 0.1 nmol/g

Data sourced from a study on the quantitation of this compound in biological samples. usda.gov

Plasma Lipoprotein Association and Differential Distribution

Metabolic Conversion to Retinoids and Apocarotenoids

This compound serves as a precursor for the biosynthesis of retinoids, including the biologically crucial 9-cis-retinoic acid, and can also be converted into various apocarotenoids. This conversion is primarily enzymatic and occurs in tissues like the intestine and liver. nih.govmdpi.com

The primary pathway for retinoid formation is the oxidative cleavage of the central carbon-carbon double bond (15,15') of the β-carotene molecule. mdpi.comoup.com This reaction is catalyzed by the enzyme β-carotene 15,15'-monooxygenase (BCO1). nih.govresearchgate.net When this compound is the substrate, central cleavage yields a mixture of retinal isomers. In vitro studies with mouse BCO1 showed that the cleavage of this compound produces both all-trans-retinal (B13868) and 9-cis-retinal (B17824), with a molar ratio of approximately 3:1. nih.gov This indicates that some isomerization occurs during the cleavage reaction. The resulting retinal isomers can then be oxidized to their corresponding retinoic acids by aldehyde dehydrogenases. nih.gov Therefore, this compound is a direct precursor for the enzymatic formation of 9-cis-retinal and, subsequently, 9-cis-retinoic acid in animal tissues. nih.govnih.govnih.gov

In addition to central cleavage, β-carotene can undergo asymmetric (or eccentric) cleavage, leading to the formation of apocarotenoids. mdpi.comoup.com The enzyme β-carotene 9',10'-dioxygenase (BCO2) catalyzes the cleavage at the 9',10' double bond. mdpi.comnih.gov When acting on this compound, BCO2 preferentially cleaves at the 9,10 double bond, yielding all-trans-β-10'-apocarotenal. nih.gov This apocarotenal (B190595) can then be further metabolized by BCO1 to produce all-trans-retinal. nih.gov This eccentric cleavage pathway, therefore, primarily contributes to the pool of all-trans-retinoids rather than 9-cis-retinoids. nih.gov

Table 2: Products of Enzymatic Cleavage of this compound This table summarizes the primary enzymes involved in the metabolic cleavage of this compound and their resulting products.

Enzyme Cleavage Type Primary Products from this compound
BCO1 (β-carotene 15,15'-monooxygenase) Central all-trans-retinal and 9-cis-retinal (approx. 3:1 ratio) nih.gov
BCO2 (β-carotene 9',10'-dioxygenase) Asymmetric/Eccentric all-trans-β-10'-apocarotenal nih.gov

These products can be further metabolized to retinoic acids or other compounds.

Enzymatic Cleavage by Beta-Carotene (B85742) Monooxygenase 1 (BCMO1) and Other Enzymes

The primary enzyme responsible for the conversion of provitamin A carotenoids into vitamin A is Beta-Carotene Monooxygenase 1 (BCMO1), a cytosolic enzyme that catalyzes the oxidative cleavage of β-carotene at the central 15,15’ double bond. researchgate.net However, the efficiency and products of this cleavage vary depending on the isomeric form of the β-carotene substrate.

Studies have shown that BCMO1 preferentially cleaves all-trans-β-carotene. nih.gov When presented with 9-cis-β-carotene, the cleavage rate is significantly slower. For instance, in vitro assays with recombinant murine BCMO1 demonstrated that all-trans-β-carotene is metabolized approximately five times faster than 9-cis-β-carotene. nih.gov Some studies using purified recombinant human BCO1 have even reported that it does not cleave 9-cis-β-carotene at all. annualreviews.org

A key finding is that the cleavage of 9-cis-β-carotene by BCMO1 does not yield a simple 1:1 mixture of 9-cis-retinal and all-trans-retinal as might be expected. Instead, it produces a mixture of retinal isomers, with a notable portion of the 9-cis double bond being isomerized to the all-trans configuration during the reaction. nih.gov In one study, the enzymatic cleavage of 9-cis-β-carotene by murine BCMO1 resulted in all-trans-retinal, 9-cis-retinal, and 13-cis-retinal (B14616) in an approximate molar ratio of 9:3:1. nih.govresearchgate.net This intrinsic isomerase activity of BCMO1 when interacting with the 9-cis-β-ionone ring site means that even when the precursor is 9-cis-β-carotene, the primary product is all-trans-retinal. researchgate.net

In addition to the central cleavage by BCMO1, 9-cis-β-carotene can also be a substrate for the mitochondrial enzyme Beta-Carotene Dioxygenase 2 (BCO2), also known as β-carotene 9',10'-oxygenase. nih.govmdpi.com Unlike BCMO1, BCO2 performs an asymmetric (or eccentric) cleavage, typically at the 9',10' double bond of the carotenoid. researchgate.netnih.gov Studies with recombinant chicken BCO2 have shown it can catalyze the oxidative cleavage of 9-cis-β-carotene. nih.gov Interestingly, mouse BCO2 shows a preference for cleaving the 9-cis-β-ionone ring side of the molecule, which results in the formation of all-trans-β-apo-10'-carotenal and β-ionone. nih.gov This all-trans-apocarotenal can then be further metabolized by BCMO1 to produce all-trans-retinal. nih.gov

The table below summarizes the enzymatic activities of BCMO1 and BCO2 on 9-cis-β-carotene based on available research findings.

EnzymeSubcellular LocationCleavage TypePrimary Products from 9-cis-β-CaroteneRelative Activity Compared to all-trans-β-Carotene
BCMO1 CytosolSymmetric (Central C15,C15')Mixture of all-trans-retinal, 9-cis-retinal, and 13-cis-retinal (approx. 9:3:1 ratio) nih.govresearchgate.netLower (approx. 5-fold slower) nih.gov
BCO2 MitochondriaAsymmetric (Eccentric C9',10')all-trans-β-apo-10'-carotenal and β-ionone (preferential cleavage of the 9-cis ring side) nih.govComparable turnover rates for 9-cis and all-trans isomers nih.gov

Biosynthesis of 9-cis-Retinoic Acid and All-trans-Retinoic Acid

Following the initial cleavage of 9-cis-β-carotene, the resulting retinal isomers serve as precursors for the biosynthesis of retinoic acids, which are potent signaling molecules that regulate gene expression. cambridge.org The conversion of 9-cis-β-carotene is a critical pathway for generating both 9-cis-retinoic acid and all-trans-retinoic acid. tandfonline.com

In vitro studies using human intestinal mucosa have demonstrated that incubating 9-cis-β-carotene leads to the formation of both 9-cis-retinoic acid and all-trans-retinoic acid. ebi.ac.uknih.gov The rates of synthesis for both isomers were found to be nearly equal (16 ± 1 pmol/hr/mg protein for 9-cis-RA and 18 ± 2 pmol/hr/mg protein for all-trans-RA from a 4 µM 9-cis-β-carotene substrate). ebi.ac.uknih.gov This suggests that 9-cis-β-carotene can be a direct precursor to 9-cis-retinoic acid. ebi.ac.uknih.gov This enzymatic conversion was confirmed by the absence of retinoic acid formation when a boiled (and thus denatured) enzyme preparation was used. ebi.ac.uknih.gov

The biosynthesis proceeds in a two-step oxidation process. First, as described previously, BCMO1 cleaves 9-cis-β-carotene to yield a mixture of retinal isomers, predominantly all-trans-retinal and 9-cis-retinal. nih.govresearchgate.net Second, these retinaldehydes are oxidized to their corresponding carboxylic acids (retinoic acids) by various aldehyde dehydrogenases (ALDH). nih.govbio-rad.com

In vivo studies in ferrets have corroborated these findings. When 9-cis-β-carotene was perfused through the intestine, approximately 50% of the resulting retinoic acid in the portal blood, liver, and intestine was the 9-cis isomer. ebi.ac.uknih.gov In contrast, perfusion with all-trans-β-carotene yielded only all-trans-retinoic acid. ebi.ac.uknih.gov This provides strong evidence that 9-cis-β-carotene is a significant in vivo precursor for 9-cis-retinoic acid. ebi.ac.uknih.gov

The formation of all-trans-retinoic acid from 9-cis-β-carotene occurs primarily due to the isomerase activity of BCMO1, which generates all-trans-retinal directly from the cleavage of the 9-cis precursor. nih.gov Subsequent oxidation of this all-trans-retinal by ALDH yields all-trans-retinoic acid. researchgate.net Additionally, some studies suggest the possibility of isomerization of 9-cis-retinal to all-trans-retinal or all-trans-retinoic acid to 9-cis-retinoic acid, although the direct conversion from 9-cis-β-carotene appears to be the primary route for 9-cis-retinoic acid synthesis. ebi.ac.uknih.gov

Formation of Apocarotenals via Asymmetric Cleavage Pathways

Beyond the central cleavage pathway mediated by BCMO1, 9-cis-β-carotene is also subject to asymmetric, or eccentric, cleavage, which results in the formation of a series of metabolites known as apocarotenals. oup.com This process is primarily catalyzed by the mitochondrial enzyme β-carotene 9',10'-oxygenase (BCO2). nih.govmdpi.com

BCO2 cleaves carotenoids at the 9',10' double bond, producing an apocarotenal and an ionone. researchgate.netnih.gov In the case of 9-cis-β-carotene, in vitro studies with mouse BCO2 have shown that the enzyme preferentially attacks the β-ionone ring site that has the 9-cis configuration. nih.gov This specific action yields all-trans-β-apo-10'-carotenal and β-ionone as the main products. nih.gov The turnover rates for 9-cis-β-carotene and all-trans-β-carotene by BCO2 have been found to be comparable. nih.gov

The resulting all-trans-β-apo-10'-carotenal is not an end product; it can be further metabolized. BCMO1 is capable of cleaving this apocarotenal to generate a molecule of all-trans-retinal. nih.gov Therefore, the asymmetric cleavage of 9-cis-β-carotene by BCO2 can indirectly contribute to the pool of all-trans-retinoids. nih.gov

While all-trans-β-apo-10'-carotenal is the major product from the BCO2-mediated cleavage of 9-cis-β-carotene, another, likely 9-cis-β-apocarotenal, product has also been observed in smaller quantities. nih.gov The formation of various apocarotenals is significant as these molecules themselves may possess biological activity. For example, β-apo-14'-carotenal (apo14) has been shown to act as a repressor of certain nuclear receptor responses. oup.com

In plants and cyanobacteria, other carotenoid cleavage dioxygenases (CCDs) like CCD7 and CCD8 are involved in the synthesis of strigolactones. escholarship.orgroyalsocietypublishing.org This pathway also begins with 9-cis-β-carotene, which is stereospecifically cleaved by CCD7 at the C9'-C10' bond to produce 9-cis-β-apo-10'-carotenal and β-ionone. escholarship.orgroyalsocietypublishing.org While these specific enzymes are part of plant biology, they highlight the conserved nature of asymmetric carotenoid cleavage.

The table below details the products of asymmetric cleavage of 9-cis-β-carotene.

EnzymeCleavage SiteSubstratePrimary Products
BCO2 C9',10'9-cis-β-Caroteneall-trans-β-apo-10'-carotenal, β-ionone nih.gov
CCD7 (in plants)C9',10'9-cis-β-Carotene9-cis-β-apo-10'-carotenal, β-ionone escholarship.orgroyalsocietypublishing.org

In Vivo Isomerization Dynamics of this compound

The isomeric configuration of β-carotene is not static within a biological system. Following absorption, 9-cis-β-carotene can undergo isomerization to other forms, primarily the all-trans isomer, which is the most stable and abundant form in tissues.

Studies in humans have shown that after supplementation with a mixture of β-carotene isomers, the plasma levels of both all-trans and 9-cis isomers increase. However, the 9-cis isomer consistently represents only a small fraction of the total β-carotene in plasma, even when the supplement contains a high proportion of the 9-cis form. ebi.ac.uk For example, when subjects were given a supplement with a 50:50 mixture of all-trans and 9-cis-β-carotene, the resulting plasma concentrations showed a 4.0-fold increase in the all-trans isomer but only a 3.7-fold increase in the 9-cis isomer. ebi.ac.uk This suggests either preferential absorption and transport of the all-trans isomer or in vivo isomerization of the 9-cis form to the all-trans form.

In vivo ferret studies demonstrated that 9-cis- and all-trans-β-carotene are transported into the mesenteric lymph with similar efficiency. nih.gov However, perfusion with the 9-cis isomer led to a tenfold higher concentration of that isomer within the intestinal tissue compared to perfusion with the all-trans isomer. nih.gov This accumulation could be a precursor to subsequent isomerization or cleavage.

The conversion of 9-cis-β-carotene to all-trans-β-carotene is facilitated by specific enzymes. In the alga Dunaliella bardawil, which is known for its high accumulation of 9-cis-β-carotene, specific 9-cis/all-trans β-carotene isomerases have been identified that catalyze this conversion. researchgate.netmdpi.com In plants, the DWARF27 (D27) enzyme is a β-carotene isomerase that reversibly converts all-trans-β-carotene into 9-cis-β-carotene, a crucial step for strigolactone biosynthesis. royalsocietypublishing.orgbiorxiv.org Interestingly, this enzyme has also been shown to catalyze the reverse reaction, from 9-cis to all-trans-β-carotene. biorxiv.org

During digestion itself, isomerization can occur. An in-vitro digestion model showed that all-trans-β-carotene can isomerize to 9-cis-β-carotene and 15-cis-β-carotene during the oral digestion phase. sciopen.com It is plausible that similar non-enzymatic or enzymatic isomerization affects the 9-cis isomer upon ingestion.

The metabolic fate of 9-cis-β-carotene is heavily skewed towards the production of all-trans retinoids, largely due to the isomerase activity of the BCMO1 enzyme upon cleavage. nih.gov This, combined with potential isomerization of the parent carotenoid, explains why supplementation with 9-cis-β-carotene does not lead to significant accumulation of 9-cis-retinoids in tissues like the liver and eyes in mouse models. researchgate.net The body's metabolic machinery appears geared to convert 9-cis-β-carotene primarily into all-trans-retinoids to support standard vitamin A functions. nih.gov

Molecular and Cellular Mechanisms of Action

Nuclear Receptor Modulation and Gene Expression Regulation

9-cis-retinoic acid is a key signaling molecule that functions as a ligand for nuclear receptors, a class of proteins responsible for sensing steroid and thyroid hormones and certain other molecules. These receptors act as ligand-activated transcription factors, directly regulating the expression of target genes.

Retinoid X Receptor (RXR) Activation by 9-cis-Retinoic Acid

9-cis-beta-carotene serves as a precursor to 9-cis-retinoic acid. cambridge.orgmedchemexpress.com In the body, this compound can be cleaved to produce 9-cis-retinal (B17824), which is then oxidized to form 9-cis-retinoic acid. medchemexpress.commedchemexpress.com This metabolite is a high-affinity natural ligand for the Retinoid X Receptors (RXRs), a group of nuclear receptors with three main isotypes: RXRα, RXRβ, and RXRγ.

The activation of RXR by 9-cis-retinoic acid is a critical step in mediating its biological effects. In the absence of a ligand, RXR, often as part of a heterodimer, is bound to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding is associated with corepressor proteins that silence gene transcription. The binding of 9-cis-retinoic acid to the ligand-binding domain of RXR induces a conformational change in the receptor. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then initiates the transcription of downstream target genes, translating the hormonal signal into a cellular response. aai.org RXRs can function as homodimers (RXR/RXR) or, more commonly, as heterodimeric partners with other nuclear receptors. aacrjournals.org The ligand-induced formation of RXR homodimers represents a distinct pathway for retinoid action.

Retinoic Acid Receptor (RAR) Interactions and Ligand Specificity

In addition to activating RXRs, 9-cis-retinoic acid also serves as a high-affinity ligand for the Retinoic Acid Receptors (RARs), which also have three isotypes (RARα, RARβ, and RARγ). This makes 9-cis-retinoic acid a pan-agonist, capable of activating both the RAR and RXR signaling pathways. In contrast, all-trans-retinoic acid (atRA), another major vitamin A metabolite, binds with high affinity only to RARs.

The ability of 9-cis-retinoic acid to bind both receptor types underscores its complex role in gene regulation. RARs and RXRs frequently function as heterodimers (RAR/RXR), binding to retinoic acid response elements (RAREs) in the DNA. The activation of these heterodimers can be complex; it is believed that the heterodimer can be activated when a ligand is bound to either the RAR or the RXR subunit, or both. This dual activation potential allows for a nuanced and potent regulation of gene expression in response to retinoid availability. aacrjournals.org

Cross-Talk with Peroxisome Proliferator-Activated Receptors (PPARs) and Other Nuclear Hormone Receptors

A key feature of RXR is its role as a master regulator in nuclear receptor signaling, acting as a common heterodimerization partner for numerous other nuclear receptors. This places the metabolites of this compound at a crucial intersection of metabolic and cellular regulatory pathways.

RXR forms functional heterodimers with:

Peroxisome Proliferator-Activated Receptors (PPARs): The PPAR/RXR heterodimer is a key regulator of lipid and glucose metabolism.

Liver X Receptors (LXRs): The LXR/RXR heterodimer is central to cholesterol homeostasis and lipogenesis. frontiersin.orgqiagen.com

Vitamin D Receptor (VDR): The VDR/RXR heterodimer mediates the effects of vitamin D on calcium homeostasis and cell differentiation.

Thyroid Hormone Receptor (TR): The TR/RXR heterodimer is essential for mediating the effects of thyroid hormone.

Farnesoid X Receptor (FXR): The FXR/RXR heterodimer plays a critical role in bile acid synthesis and transport.

In many of these heterodimers, RXR is considered a "permissive" partner, meaning the complex can be activated by an RXR-specific ligand (like 9-cis-retinoic acid), an LXR-specific ligand, or both. nih.gov For example, activation of the LXR/RXR heterodimer by either an LXR agonist (e.g., oxysterols) or an RXR agonist (9-cis-retinoic acid) can induce the expression of genes involved in cholesterol transport. mdpi.comnih.gov This cross-talk allows for an integrated response to various metabolic signals, with RXR and its ligand 9-cis-retinoic acid playing a central coordinating role. aacrjournals.org

Regulation of Target Gene Expression (e.g., ABCA1, ABCG1, APOE)

The activation of RXR-containing heterodimers by 9-cis-retinoic acid directly influences the transcription of genes critical for lipid metabolism and transport. A primary example is the regulation of reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.

The LXR/RXR heterodimer is a key activator of this pathway. qiagen.com Upon activation by ligands such as oxysterols (for LXR) and 9-cis-retinoic acid (for RXR), the LXR/RXR complex binds to LXR response elements (LXREs) in the promoters of several target genes: mdpi.comoup.com

ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins, such as apolipoprotein A-I (ApoA-I), initiating the formation of high-density lipoprotein (HDL). Studies have shown that 9-cis-retinoic acid increases the expression of ABCA1, thereby promoting cholesterol efflux. cambridge.orgahajournals.orgnih.gov

ATP-binding cassette transporter G1 (ABCG1): This transporter also facilitates cholesterol efflux from cells, specifically to mature HDL particles. Like ABCA1, ABCG1 expression is upregulated by the activation of the LXR/RXR heterodimer. cambridge.orgnih.govnih.gov

Apolipoprotein E (APOE): ApoE is a crucial protein in the transport and metabolism of lipids. The APOE gene is a known target of the LXR/RXR heterodimer, and its expression can be induced by 9-cis-retinoic acid, facilitating the lipidation of ApoE particles. frontiersin.orgnih.govnih.gov

This regulation is tissue-specific and depends on the cellular context. For instance, in astrocytes, 9-cis-retinoic acid has been shown to significantly increase the levels of ApoE, ABCA1, and ABCG1. nih.gov

Cellular Signaling Pathways Influenced by this compound and its Metabolites

Beyond direct gene regulation via nuclear receptors, metabolites of this compound can also influence intracellular signaling cascades, which in turn affect a variety of cellular processes including proliferation, differentiation, and inflammatory responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of signaling cascades that convert extracellular stimuli into a wide range of cellular responses. Research indicates that 9-cis-retinoic acid can modulate MAPK signaling.

Specifically, 9-cis-retinoic acid has been shown to induce the activation of the p38 MAPK and Extracellular signal-Regulated Kinase (ERK1/2) pathways in human monocytic cells. nih.gov This activation was time- and dose-dependent and was linked to the upregulation of chemokine receptors, suggesting a role in modulating immune and inflammatory processes. nih.gov The activation of these pathways can be part of the broader cellular response to retinoids, potentially interacting with the nuclear receptor-mediated genomic effects. frontiersin.org Furthermore, studies on beta-carotene (B85742) (not specifically the 9-cis isomer) have indicated an ability to inhibit the JNK/p38 MAPK signaling pathways in the context of stress-induced apoptosis. nih.gov

Nuclear Factor Kappa B (NF-kB) Pathway and Inflammatory Responses

The nuclear factor kappa B (NF-kB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. Research indicates that β-carotene isomers can modulate this pathway, thereby exerting anti-inflammatory effects. mdpi.commdpi.com While much of the research has focused on β-carotene generally, specific studies and broader findings point to the role of the 9-cis isomer in mitigating inflammation.

Beta-carotene has been shown to affect the NF-kB-dependent expression of adhesion molecules. tandfonline.com In vascular inflammation models, β-carotene is associated with an increase in nitric oxide (NO) bioavailability, which in turn can inhibit the vascular inflammatory response by blocking the nuclear transfer of NF-kB. tandfonline.com This action leads to a downregulation of NF-kB-dependent adhesion molecules in endothelial cells. tandfonline.com

Studies using a 9-cis-β-carotene-rich diet from the alga Dunaliella bardawil have demonstrated a reduction in inflammation in the livers of mice. tandfonline.com This was evidenced by the reduced expression of inflammatory markers such as Interleukin-1α (IL-1α), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin, genes whose expression is typically under the control of NF-kB. tandfonline.com By suppressing the expression of these pro-inflammatory genes, a 9-cis-β-carotene-rich diet may help protect against diet-induced liver damage and inflammation. tandfonline.com The general mechanism involves carotenoids inactivating the NF-kB pathway, which is triggered during oxidative stress when the inhibitor of kappa B (IκB) is phosphorylated, releasing NF-kB to translocate to the nucleus and initiate the transcription of inflammatory cytokines. mdpi.com

Role in Cellular Differentiation and Stemness

Beta-carotene plays a significant role in cellular processes, including the induction of differentiation and the inhibition of stemness, particularly in cancer cells. researchgate.netspandidos-publications.com Studies on neuroblastoma cells have shown that β-carotene can reduce cell growth, inhibit the self-renewal characteristics of cancer stem cells (CSCs), and induce neuronal cell differentiation. spandidos-publications.comspandidos-publications.com This is accompanied by a decrease in the expression of several stem cell markers. spandidos-publications.com For instance, β-carotene treatment has been found to downregulate the levels of Delta-like 1 homolog (DLK1), a neural stem cell marker, in neuroblastoma cells. researchgate.netspandidos-publications.com

The mechanism often involves the activation of signaling pathways like the Mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases (ERK). spandidos-publications.comspandidos-publications.com Carotenoids, in general, have been shown to induce differentiation in various cell lines. spandidos-publications.com

When comparing the isomers, one study found that 9-cis-β-carotene was less active than all-trans-β-carotene in reducing proliferation and upregulating the expression of connexin 43, a protein involved in cell-to-cell communication, in murine 10T1/2 cells. researchgate.net In organotypic cultures of human HaCaT keratinocytes, the 9-cis isomer was also less active in inducing connexin 43 and suppressing the expression of the differentiation marker keratin (B1170402) K1. researchgate.net However, it demonstrated a comparable ability to suppress carcinogen-induced neoplastic transformation in the 10T1/2 cells. researchgate.net The study noted that the cellular uptake of 9-cis-β-carotene was lower than that of the all-trans isomer, which may partially account for its reduced activity in some assays. researchgate.net

Antioxidant Activities of this compound

The antioxidant properties of carotenoids are a key aspect of their biological function, primarily attributed to their structure of conjugated double bonds that allows them to quench singlet oxygen and scavenge free radicals. tandfonline.comresearchgate.net

Comparative Antioxidative Efficiency with all-trans-beta-Carotene in vitro

Multiple in vitro studies have concluded that 9-cis-β-carotene possesses a higher antioxidant potency than its more common all-trans counterpart. nih.govnih.govtandfonline.com A key study compared the antioxidative efficiency of the two isomers in a system containing methyl linoleate (B1235992) undergoing oxidation initiated by a free radical-generating agent (azo-bis-2,2'-dimethylvaleronitrile). nih.gov

The findings from this comparative study are summarized below:

Experimental ConditionKey FindingImplication
Incubation with Methyl Linoleate The concentration of 9-cis-β-carotene was negatively correlated with the level of accumulated hydroperoxides.9-cis-β-carotene provided greater protection against lipid peroxidation.
Residual Carotene Analysis The amount of residual β-carotene was positively related to the initial content of the 9-cis isomer.The 9-cis isomer is more effective at protecting both itself and the all-trans isomer from oxidative degradation.
Isomer Ratio Analysis In mixtures containing both isomers, the ratio of 9-cis to all-trans-β-carotene continuously decreased during incubation.The 9-cis isomer is consumed preferentially, suggesting it is more reactive towards free radicals.

These results strongly suggest that 9-cis-β-carotene is a more efficient antioxidant in vitro, protecting lipids and the all-trans isomer from oxidation. nih.gov This enhanced activity has also been noted in other reports.

Mechanisms of Free Radical Scavenging

The antioxidant action of β-carotene against free radicals can occur through several mechanisms: radical addition, electron transfer to the radical, or abstraction of an allylic hydrogen atom. mdpi.com The reaction of carotenoids with peroxyl radicals is predicted to proceed primarily via a radical adduct formation (RAF) mechanism. acs.org In this process, the radical adds to one of the double bonds in the conjugated system, effectively neutralizing the radical but breaking the conjugation. mdpi.comacs.org

The superior antioxidant capacity of 9-cis-β-carotene compared to the all-trans isomer may be explained by stereochemical differences. It has been proposed that the higher reactivity of the cis-bond, compared to a trans-bond, contributes to the greater antioxidant potency of the 9-cis isomer. nih.gov In vivo studies support this, showing an enhanced degradation of 9-cis-β-carotene in the livers of rats under peroxidative stress. nih.govtandfonline.com This suggests that the 9-cis isomer has a greater affinity for free radicals, leading to it being consumed at a higher rate while providing protection, thus qualifying it as a potentially more efficient antioxidant under in vivo conditions as well. nih.govtandfonline.com Theoretical studies also indicate that different carotenoids have varying reactivity, with addition reactions occurring mainly at the terminal sites of the conjugated polyene chain. acs.org

Physiological and Biological Functions of 9 Cis Beta Carotene

Ocular Health and Retinal Function

The visual cycle is a complex enzymatic process responsible for regenerating the visual chromophore, 11-cis-retinal (B22103), which is essential for vision. researchgate.netacs.org Disruptions in this cycle can lead to a variety of retinal dystrophies. researchgate.net Research has highlighted 9-cis-beta-carotene as a compound with significant potential in supporting ocular health, primarily through its conversion to 9-cis-retinal (B17824).

The fundamental role of this compound in vision stems from its ability to serve as a precursor to 9-cis-retinal. nih.govnih.gov In the body, this compound can be enzymatically cleaved to produce retinoids, including 9-cis-retinal. nih.gov This is particularly significant in conditions where the canonical visual cycle, which produces 11-cis-retinal, is impaired. researchgate.net The resulting 9-cis-retinal can bind to opsin proteins in photoreceptor cells, forming a functional visual pigment known as isorhodopsin. researchgate.netresearchgate.net This alternative pathway can restore light sensitivity and visual function in the absence of sufficient 11-cis-retinal. researchgate.net The conversion of this compound to 9-cis-retinal is a critical step that underpins its therapeutic potential in certain retinal diseases. nih.govnih.gov

A crucial consequence of impaired visual cycle function is the progressive degeneration of photoreceptor cells. researchgate.net Studies have demonstrated that this compound can inhibit this degenerative process. researchgate.netresearchgate.net In mouse models of retinal dystrophy with a genetic defect in the retinoid cycle (rpe65rd12), synthetic this compound was shown to rescue cone photoreceptors from degeneration in eye cup cultures. researchgate.netnih.gov Specifically, treatment with this compound led to a significant increase in the survival of both S- and M-cones. arvojournals.org The protective effect is attributed to the replenishment of a usable visual chromophore, which prevents the accumulation of toxic byproducts and free opsin that can trigger photoreceptor cell death. nih.gov

Table 1: Effect of Synthetic this compound on Cone Survival in RPE65/rd12 Mouse Eyecups
TreatmentEffect on S-Cone SurvivalEffect on M-Cone SurvivalReference
1µM Synthetic this compound2-fold increase vs. placebo4-fold increase vs. placebo arvojournals.org
1mM All-trans-beta-caroteneNearly 2-fold lower survival vs. placeboNot specified arvojournals.org

The therapeutic potential of this compound has been investigated in clinical trials for specific inherited retinal dystrophies.

Fundus Albipunctatus: This is a non-progressive retinal dystrophy characterized by night blindness due to a defect in the visual cycle enzyme RDH5. mdpi.com Oral treatment with this compound has been shown to reverse the functional deficits in patients with this condition. Studies have reported significant improvements in night vision, as measured by electroretinography (ERG), and an expansion of the visual field following treatment. clinicaltrials.gov

Retinitis Pigmentosa (RP): RP is a group of genetic disorders that cause progressive retinal degeneration. clinicaltrials.govveeva.com In some forms of RP, mutations affect the retinoid cycle. researchgate.net Clinical trials have shown that treatment with this compound can lead to significant improvements in retinal function in a subset of RP patients. researchgate.netarvojournals.org One double-masked, placebo-controlled, cross-over trial found that a significant portion of patients experienced improvements in both scotopic (rod-mediated) and photopic (cone-mediated) ERG responses. arvojournals.org The improvement was more pronounced in patients with better initial visual functions. arvojournals.org

Table 2: Clinical Trial Results of this compound in Retinitis Pigmentosa
ParameterThis compound Treatment PeriodPlacebo PeriodSignificance (p-value)Reference
Change in Scotopic ERG (microvolts)18 ± 12-1 ± 5p=0.001 arvojournals.org
Change in Photopic ERG (microvolts)7 ± 4-1 ± 3p=0.0003 arvojournals.org
Change in Visual Field Area (cm²)35 ± 450 ± 3p=0.042 arvojournals.org

Inhibition of Photoreceptor Degeneration in Retinal Dystrophies

Cardiovascular Health and Atherogenesis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries, which can lead to serious cardiovascular events. mdpi.com A key event in the development of atherosclerosis is the formation of foam cells, which are macrophages that have engulfed excessive amounts of cholesterol. nih.govnih.gov

Research has demonstrated that this compound can inhibit the formation of macrophage-derived foam cells. nih.govnih.gov This effect is believed to be mediated by its conversion to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR). nih.govresearchgate.net Activation of RXR can influence various metabolic pathways that are involved in foam cell development. nih.govresearchgate.net Studies using the RAW264.7 cell line, a model for macrophages, have shown that both this compound and a lipid extract from the alga Dunaliella inhibited foam cell formation. nih.gov Furthermore, dietary supplementation with a this compound-rich algal powder in mice led to the accumulation of carotenoids in peritoneal macrophages and the inhibition of foam cell formation both ex-vivo and in-vivo. nih.gov

Reverse cholesterol transport (RCT) is a critical process for removing excess cholesterol from peripheral tissues, including macrophages in the arterial wall, and transporting it to the liver for excretion. mdpi.com A key step in RCT is the efflux of cholesterol from macrophages to high-density lipoprotein (HDL). mdpi.com this compound has been shown to positively influence this process.

Studies have found that this compound can increase macrophage cholesterol efflux to HDL. mdpi.comnih.gov This effect is associated with the increased expression of key cholesterol transporters, including ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), as well as apolipoprotein E (APOE). mdpi.comnih.gov In one study, incubating RAW264.7 macrophages with 2 µM of this compound significantly increased cholesterol efflux to HDL by 214%. mdpi.com Similarly, macrophages isolated from mice fed a diet enriched with this compound showed higher cholesterol efflux compared to those from control mice. mdpi.com These findings suggest that this compound can help prevent the accumulation of cholesterol in macrophages, a crucial step in inhibiting atherosclerosis. mdpi.commdpi.com

Table 3: Effect of this compound on Macrophage Cholesterol Efflux and Gene Expression
Experimental ConditionFindingReference
RAW264.7 macrophages + 2 µM this compound214% increase in cholesterol efflux to HDL mdpi.com
Macrophages from mice fed this compoundIncreased cholesterol efflux ex vivo mdpi.com
RAW264.7 macrophages + this compoundIncreased mRNA and protein levels of ABCA1 and APOE mdpi.comnih.gov
RAW264.7 macrophages + this compoundIncreased mRNA level of ABCG1 mdpi.comnih.gov

Cellular Growth, Proliferation, and Neoplastic Transformation

Regulation of Cell Proliferation and Apoptosis

Research has shown that this compound can influence cell proliferation and apoptosis, key processes in cancer development. However, its activity in reducing cell proliferation has been observed to be less potent than that of all-trans-beta-carotene. nih.gov For instance, in murine 10T1/2 cells, this compound was less effective at reducing proliferation compared to its all-trans counterpart. nih.gov

In studies involving human leukemia cells, beta-carotene (B85742), in general, has been found to modify cell cycle progression and induce apoptosis in a dose-dependent manner. nih.gov These effects were more pronounced in undifferentiated, highly neoplastic cells compared to differentiated cells. nih.gov The mechanism appears to involve the modulation of key regulatory proteins, with beta-carotene decreasing the expression of cyclin A and Bcl-2 while increasing the expression of p21 and p27. nih.gov The induction of apoptosis by beta-carotene has been observed in various cancer cell lines, including those of the breast, colon, and melanoma. iiarjournals.orgresearchgate.net

Suppression of Carcinogen-Induced Neoplastic Transformation

Despite being less active in reducing cell proliferation, this compound has demonstrated a comparable ability to all-trans-beta-carotene in suppressing neoplastic transformation induced by carcinogens. nih.goviiarjournals.org This suggests that its anti-cancer activity may operate through mechanisms other than solely inhibiting cell growth. nih.gov In murine 10T1/2 cells, while less effective at reducing proliferation, its capacity to suppress transformation was on par with the all-trans isomer. nih.gov

It is worth noting that the conversion of beta-carotene isomers to their corresponding retinoic acid metabolites may play a role in their biological activity. In contrast to the carotenoids, 9-cis-retinoic acid is significantly more potent than all-trans-retinoic acid in suppressing neoplastic transformation. nih.gov However, studies suggest that under certain cell culture conditions, there is limited conversion of this compound to 9-cis-retinoic acid. nih.gov

Effects on Cancer Cell Stemness and Differentiation

Beta-carotene has been shown to impact cancer stem cells (CSCs), which are a subpopulation of self-renewing cells within a tumor responsible for its growth and metastasis. nih.gov In neuroblastoma cells, beta-carotene has been observed to inhibit the self-renewal characteristics of CSCs and decrease the expression of several stem cell markers. nih.gov It can also induce neuronal cell differentiation, a process often associated with a less aggressive cancer phenotype. nih.govspandidos-publications.com

The mechanism behind this effect appears to involve the downregulation of proteins like the Drosophila delta-like 1 homolog (DLK1). nih.govspandidos-publications.com Furthermore, beta-carotene can potentiate the effects of conventional chemotherapy drugs like cisplatin (B142131) by targeting CSCs and resensitizing the cancer cells to the treatment. nih.gov

Anti-Aging and Mitochondrial Function

Impact on Mitochondrial ATP Production and Respiration

Supplementation with an extract of Dunaliella salina rich in this compound has been shown to improve mitochondrial function in aging Drosophila melanogaster. mdpi.com This improvement was evidenced by an increase in both whole-body respiration and ATP levels. mdpi.comnih.gov Specifically, treated flies exhibited a 27% increase in metabolic rate, used as a marker for mitochondrial respiration, and a 26.5% increase in ATP levels compared to the control group. mdpi.com These findings suggest that this compound may exert its beneficial effects on lifespan and mobility by maintaining robust mitochondrial function. mdpi.com

However, it is also important to note that under certain conditions, an accumulation of carotenoids in hepatic mitochondria can lead to mitochondrial dysfunction, including reduced rates of ADP-dependent respiration. nih.gov

Table of Research Findings on this compound

Biological Process Model System Key Findings Reference(s)
Endothelial Function Animal Model (mice)Reduced expression of IL-1a, VCAM-1, and E-selectin in the liver. nih.gov
Cholesterol Metabolism Animal Model (mice)Decreased mRNA levels of CYP7a and expression of ABCG1, ABCG5, and ABCG8. nih.gov
Cell Proliferation Murine 10T1/2 cellsLess active in reducing proliferation compared to all-trans-beta-carotene. nih.gov
Apoptosis Human Leukemia CellsInduced apoptosis in a dose-dependent manner. nih.gov
Neoplastic Transformation Murine 10T1/2 cellsComparable ability to all-trans-beta-carotene in suppression. nih.goviiarjournals.org
Cancer Cell Stemness Neuroblastoma CellsInhibited self-renewal and decreased stem cell marker expression. nih.gov
Mitochondrial Function Drosophila melanogasterIncreased whole-body respiration by 27% and ATP levels by 26.5%. mdpi.com

Influence on Lifespan and Mobility in Model Organisms

Research utilizing model organisms has provided significant insights into the biological effects of this compound, particularly concerning its influence on lifespan and physical mobility. Studies have primarily focused on invertebrates like Drosophila melanogaster (the common fruit fly) and the nematode Caenorhabditis elegans, which are well-established models for aging research.

Detailed Research Findings

Investigations into the effects of this compound have revealed promising outcomes for key aging markers. In the model organism Drosophila melanogaster, supplementation with this compound has been shown to extend mean lifespan. nih.govmdpi.comresearchgate.net This effect was observed alongside improvements in mitochondrial function, suggesting a potential mechanism for the observed longevity benefits. nih.govmdpi.comresearchgate.net The impact on lifespan, however, can exhibit physiological differences between sexes, as demonstrated in studies where the effects varied between male and female flies. nih.gov

Beyond lifespan, mobility, a key indicator of healthspan, is also significantly improved with this compound supplementation in aging Drosophila. nih.govmdpi.comresearchgate.net A key study demonstrated that flies treated with an extract containing a high concentration of this compound showed a significant improvement in their climbing index, a measure of locomotor function, by 36.8%. nih.govmdpi.com This improvement in mobility was specifically attributed to this compound, as other carotenoids administered in the same study did not produce a similar effect. nih.govresearchgate.net The enhancement of mobility is linked to the maintenance of mitochondrial function, which is crucial for cellular energy production. nih.gov

While robust data exists for Drosophila, research in other model organisms like C. elegans has also been conducted, though with some differing outcomes. mdpi.com Some studies indicate that carotenoid supplementation can increase longevity in C. elegans. lidsen.comlidsen.com For example, research on β-carotene, in general, has indicated it can reduce oxidative stress and improve the survival rate of C. elegans. acs.org However, other findings suggest that β-carotene supplementation did not extend the lifespan in C. elegans, highlighting that the effects of carotenoids can be specific to the isomer and the organism. researchgate.net Experiments in mice have also been conducted but failed to find significant differences in lifespan from carotenoid supplementation. mdpi.com

Data Tables

Table 1: Effect of Carotenoid Supplementation on Mobility in Drosophila melanogaster

This table summarizes the effects of a 14-day supplementation with different carotenoid extracts on the locomotor function of aged fruit flies. Mobility was assessed using a negative geotaxis (climbing) assay.

Treatment GroupKey ComponentsObserved Effect on Climbing Index
ControlStandard dietNo significant change
Synthetic all-trans-β-Carotene5.59 µM all-trans-β-CaroteneSimilar to control group
Lutein (B1675518) (Lutigold)0.07 µM LuteinSimilar to control group
D. salina Extract6.71 µM all-trans-β-Carotene & 8.94 µM 9-cis-β-CaroteneSimilar to control group
High 9-cis-β-Carotene Extract5.59 µM all-trans-β-Carotene & 13.22 µM 9-cis-β-Carotene36.8% improvement nih.govmdpi.comresearchgate.net

Data sourced from Weinrich et al. (2019). nih.govmdpi.comresearchgate.net

Table 2: Summary of Lifespan Effects in Drosophila melanogaster

This table outlines the general findings on how supplementation with extracts rich in this compound affects the lifespan of the fruit fly.

ParameterFindingCitation(s)
Mean LifespanSupplementation with 9-cis-β-Carotene from Dunaliella salina extracts resulted in an extended mean lifespan in aging Drosophila melanogaster. nih.govmdpi.comresearchgate.net
Sex-Specific EffectsThe magnitude of the lifespan extension differed between male and female flies, indicating sex-specific physiological responses. nih.gov
MechanismThe beneficial effects on lifespan are potentially linked to the preservation of sound mitochondrial function, including improved ATP production and whole-body respiration. nih.govmdpi.comresearchgate.net

Comparative Research on 9 Cis Beta Carotene and All Trans Beta Carotene

Differences in Metabolic Conversion and Retinoid Production

The metabolic conversion of beta-carotene (B85742) isomers into retinoids, a class of compounds including retinol, retinal, and retinoic acid, is a critical aspect of their biological function. Both 9-cis-beta-carotene and all-trans-beta-carotene serve as precursors to these vital molecules, yet their conversion pathways and the resulting retinoid profiles differ significantly.

In vivo studies in ferrets have shown that after perfusion with all-trans-beta-carotene, the retinoic acid formed is entirely in the all-trans configuration. ebi.ac.uknih.gov Conversely, when this compound is administered, approximately half of the resulting retinoic acid is the 9-cis-isomer. ebi.ac.uknih.gov This demonstrates that this compound is a direct precursor to 9-cis-retinoic acid. ebi.ac.uknih.govnih.gov In vitro studies using human intestinal mucosa have corroborated these findings, showing that incubation with this compound leads to the production of both 9-cis-retinoic acid and all-trans-retinoic acid. ebi.ac.uknih.gov

The enzymatic cleavage of these carotenoids is primarily carried out by beta-carotene 15,15'-monooxygenase 1 (BCMO1) and beta-carotene dioxygenase 2 (BCDO2). medchemexpress.comnih.gov When BCMO1 acts on this compound, it produces both 9-cis-retinal (B17824) and all-trans-retinal (B13868), with the latter being the predominant product in a 3:1 molar ratio. nih.govmedchemexpress.com BCDO2, an asymmetric cleavage enzyme, preferentially targets the 9-cis end of the molecule, yielding all-trans-β-10'-apocarotenal, which can be further metabolized to all-trans-retinal. nih.gov This suggests that a significant portion of this compound is ultimately converted to all-trans-retinoids, supporting the canonical vitamin A pathway. nih.gov

It is noteworthy that the presence of all-trans-beta-carotene can influence the metabolic output from this compound. In vitro, the addition of all-trans-beta-carotene to an incubation with this compound increased the synthesis rate of all-trans-retinoic acid, while the production of 9-cis-retinoic acid remained unchanged. nih.gov

Table 1: Metabolic Products of Beta-Carotene Isomers

Isomer Primary Retinoid Products Key Enzymes
all-trans-beta-Carotene all-trans-Retinal, all-trans-Retinoic Acid ebi.ac.uknih.gov BCMO1

| This compound | 9-cis-Retinal, all-trans-Retinal, 9-cis-Retinoic Acid, all-trans-Retinoic Acid ebi.ac.uknih.govnih.govnih.gov | BCMO1, BCDO2 |

Variations in Cellular Uptake and Tissue Accumulation

The absorption and distribution of beta-carotene isomers throughout the body are not uniform, with studies indicating differential uptake and accumulation in various tissues. Research suggests that the cellular uptake of all-trans-beta-carotene may be higher than that of its cis isomers. cambridge.org For instance, one study found that cellular levels of this compound were significantly lower than those of the all-trans isomer when incubated with murine 10T1/2 cells. nih.gov This difference in uptake could partially explain some of the observed variations in biological activity. nih.gov

Despite potentially lower cellular uptake, this compound appears to have good bioavailability. ebi.ac.uknih.gov In ferret studies, both 9-cis and all-trans-beta-carotene were transported into the mesenteric lymph equally well. ebi.ac.uknih.gov However, the intestinal concentration of the 9-cis isomer was tenfold higher after perfusion compared to the all-trans isomer. ebi.ac.uknih.gov

Once absorbed, the distribution of beta-carotene isomers in tissues shows a distinct pattern. While all-trans-beta-carotene is the predominant isomer in plasma, tissues such as the liver, adrenal glands, and testes contain significantly higher proportions of cis-isomers, including this compound. researchgate.netashs.orgnih.gov In mice supplemented with Dunaliella oil, which is rich in this compound, both all-trans and 9-cis isomers accumulated in the plasma, liver, and white adipose tissue. tandfonline.comtandfonline.com Interestingly, while the all-trans isomer was dominant in plasma and adipose tissue, the 9-cis isomer was the main form found in the liver. tandfonline.com This suggests a preferential accumulation or retention of the 9-cis isomer in the liver.

Some studies have also noted that the presence of this compound may influence the uptake of the all-trans isomer. In rat hepatoma cells, the presence of this compound appeared to inhibit the uptake of all-trans-beta-carotene. nih.gov

Table 2: Comparative Tissue Accumulation of Beta-Carotene Isomers

Isomer Plasma Liver Adipose Tissue Other Tissues
all-trans-beta-Carotene Predominant isomer tandfonline.comashs.org High accumulation tandfonline.comresearchgate.net Accumulates tandfonline.comresearchgate.net Found in heart, lungs, adrenals researchgate.net

| This compound | Lower levels compared to all-trans ashs.org | Preferential accumulation tandfonline.com | Accumulates tandfonline.com | Found in adrenal glands, testes nih.gov |

Comparative Efficacy in Modulating Gene Expression and Cellular Pathways

The biological effects of beta-carotene isomers are largely mediated by their conversion to retinoids, which then act as ligands for nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). tandfonline.comnih.gov These receptors form dimers and bind to specific DNA sequences to regulate the expression of target genes involved in a myriad of cellular processes.

A key distinction is that all-trans-retinoic acid binds exclusively to RARs, while 9-cis-retinoic acid can bind to and activate both RARs and RXRs. tandfonline.comnih.govrupress.org This gives this compound, as a precursor to 9-cis-retinoic acid, the potential to influence a broader range of signaling pathways. plos.orgiarc.fr RXRs can form heterodimers with other nuclear receptors, including those for thyroid hormone and vitamin D, expanding the scope of gene regulation. iarc.fr

Research has shown that this compound can activate RXR in cell cultures. plos.org This activation can subsequently influence pathways involved in lipid metabolism and foam cell formation. plos.org For example, this compound has been shown to increase the expression of genes like ABCA1, ABCG1, and APOE, which are involved in cholesterol efflux from macrophages. nih.gov

However, in some cellular models, all-trans-beta-carotene has demonstrated greater potency. In murine 10T1/2 cells, the all-trans isomer was more effective at upregulating the expression of connexin 43, a gap junction protein, than the 9-cis isomer. nih.govresearchgate.net Similarly, in human keratinocytes, all-trans-beta-carotene was more active in modulating markers of differentiation. nih.govresearchgate.net

Carotenoids, including beta-carotene, can also modulate signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt and MAPK pathways. researchgate.netnih.govmdpi.com While the specific comparative effects of the 9-cis and all-trans isomers on these pathways are still being elucidated, their differential ability to generate distinct retinoid profiles suggests they may have unique modulatory roles.

Differential Biological Activities and Therapeutic Potentials

The differences in metabolism, tissue distribution, and gene regulation between this compound and all-trans-beta-carotene translate into distinct biological activities and therapeutic potentials.

Antioxidant Activity: In vitro studies have suggested that this compound possesses higher antioxidant potency than the all-trans isomer. mdpi.comnih.gov It was found to be more effective at protecting methyl linoleate (B1235992) from oxidation, which may be attributed to the higher reactivity of the cis double bond. nih.gov

Cancer Prevention: While epidemiological studies have linked beta-carotene-rich diets to a reduced risk of certain cancers, clinical trials with synthetic all-trans-beta-carotene have yielded disappointing results. nih.gov In contrast, some research suggests that this compound may have more potent anti-cancer properties. researchgate.net However, in a study on neoplastic transformation in murine cells, all-trans-beta-carotene was found to be more active than the 9-cis isomer, though they had comparable abilities to suppress carcinogen-induced transformation. nih.gov It is important to note that their metabolite, 9-cis-retinoic acid, was significantly more potent than all-trans-retinoic acid in the same system. nih.govresearchgate.net

Cardiovascular Health: Diets rich in this compound from the alga Dunaliella have been shown to inhibit the progression of atherosclerosis in animal models, particularly in the context of a high-fat diet. plos.orgnih.gov This effect is partly attributed to the ability of this compound to be converted to 9-cis-retinoic acid, which can then activate RXR and modulate lipid metabolism and cholesterol efflux in macrophages. nih.govplos.org

Retinal Health: this compound has shown significant promise in the context of retinal diseases. As a precursor to 9-cis-retinal, it can play a role in the visual cycle. medchemexpress.commedchemexpress.com Studies have demonstrated that synthetic this compound can inhibit photoreceptor degeneration in mouse models of retinal dystrophy. ebi.ac.ukmedchemexpress.comresearchgate.net Oral treatment with this compound has also led to improvements in visual and retinal function in human patients with conditions like retinitis pigmentosa and fundus albipunctatus. ebi.ac.ukmedchemexpress.com However, other research indicates that this compound is less effective than 9-cis-retinyl-acetate in rescuing vision in mouse models of Leber congenital amaurosis, as it is largely converted to all-trans-retinoids. nih.gov

Table 3: Summary of Comparative Biological Activities

Biological Activity This compound all-trans-beta-Carotene
Antioxidant Higher potency in vitro mdpi.comnih.gov Lower potency in vitro compared to 9-cis nih.gov
Atherosclerosis Inhibits progression in animal models plos.orgnih.gov Less effective in clinical trials nih.gov
Retinal Health Shows therapeutic potential for certain retinal dystrophies ebi.ac.ukmedchemexpress.com Precursor to all-trans-retinal, essential for vision

| Gene Regulation | Precursor to 9-cis-RA, activating both RAR and RXR tandfonline.comiarc.fr | Precursor to all-trans-RA, activating RAR tandfonline.com |

Interactions with Other Carotenoids and Micronutrients

Synergistic and Antagonistic Effects with Other Carotenoids

The absorption and utility of 9-cis-beta-carotene can be significantly modified by the presence of other carotenoids. The nature of these interactions, whether they enhance or inhibit its function, is a critical area of research.

Research indicates that interactions are complex and can be concentration-dependent. For instance, while some studies suggest a synergistic relationship, others point to competition. An in vitro study noted that the 9-cis-β-carotene isomer enhanced the total amount of carotene in solution, leading to constant or improved micellar incorporation, which is a crucial step for absorption. cambridge.org Specifically, when carotene mixtures were enriched with the 9-cis isomer, the incorporation of total carotene into lipid micelles for absorption was either maintained or enhanced. ebi.ac.uk This suggests a synergistic or beneficial role for the 9-cis isomer in the absorption process of beta-carotene (B85742) mixtures. ebi.ac.uk

Table 1: Summary of Research Findings on Carotenoid Interactions with this compound

Interacting Carotenoid Observed Effect on Beta-Carotene Observed Effect of Beta-Carotene Interaction Type Source(s)
All-trans-beta-carotene 9-cis isomer enhanced micellar incorporation of total carotene. --- Synergistic cambridge.orgebi.ac.uk
Lutein (B1675518) Can enhance beta-carotene absorption in some individuals. Significantly reduces lutein absorption. Mixed (Antagonistic/Synergistic) researchgate.netnih.gov
Lycopene (B16060) No effect on beta-carotene absorption in one study. Can decrease lycopene levels in LDL; other studies show improved lycopene absorption. Conflicting/Antagonistic ebi.ac.ukresearchgate.net

Influence of Vitamin A Status on this compound Metabolism

The body's vitamin A status is a primary regulator of beta-carotene metabolism, including the 9-cis isomer. This regulatory mechanism ensures vitamin A homeostasis and prevents toxicity.

The conversion of provitamin A carotenoids like this compound into retinal is a tightly controlled process. embrapa.br A key finding is that a higher vitamin A status triggers a negative feedback loop that downregulates the absorption and cleavage of beta-carotene. cambridge.org This process is mediated by an intestinal transcription factor known as the Intestine Specific Homeobox (ISX). When vitamin A levels are sufficient, leading to increased concentrations of all-trans retinoic acid (ATRA), ISX is activated. Activated ISX then represses the genes for the scavenger receptor class B type 1 (SCARB1), which is responsible for carotenoid uptake into intestinal cells, and beta-carotene 15,15'-monooxygenase 1 (BCO1), the primary enzyme that cleaves beta-carotene into retinal. cambridge.org Consequently, less beta-carotene is absorbed and converted to vitamin A when the body's stores are high. cambridge.org

Conversely, in states of vitamin A deficiency (VAD), the absorption and conversion of carotenoids are enhanced. harvestplus.org Studies in animal models have demonstrated that dietary beta-carotene containing a mix of all-trans and 9-cis isomers can effectively replenish liver vitamin A stores in VAD subjects. mdpi.com In Mongolian gerbils, a model with carotenoid metabolism similar to humans, cis-isomers of beta-carotene, including 9-cis, were able to provide vitamin A, yielding liver stores similar to the all-trans isomer, especially when provided at physiological levels over time. cambridge.org This highlights that both dose and existing vitamin A status are critical factors affecting the bioconversion rates of beta-carotene isomers. cambridge.org

Table 2: Effect of Vitamin A Status on this compound Metabolism

Vitamin A Status Effect on Absorption (SCARB1) Effect on Enzymatic Cleavage (BCO1) Overall Bioconversion Source(s)
High Decreased (via ISX repression) Decreased (via ISX repression) Lowered embrapa.brcambridge.org
Low / Deficient Increased Increased Higher cambridge.orgharvestplus.orgmdpi.com

Interactions with Other Bioactive Compounds

This compound also interacts with non-carotenoid bioactive compounds, such as vitamins, polyphenols, and its own metabolic byproducts, which can modulate its activity and function.

A significant synergistic relationship exists between carotenoids and other antioxidants like tocopherols (B72186) (vitamin E) and ascorbic acid (vitamin C). nih.gov These compounds can work together to provide enhanced protection against oxidative stress. karger.com A proposed mechanism involves vitamin C "repairing" carotenoid radicals that may form during antioxidant activity, thereby regenerating the carotenoid and preventing it from becoming a pro-oxidant. karger.com Research in biofortified maize has also identified a significant positive correlation between the content of α-tocopherol and cis isomers of β-carotene. researchgate.net

The metabolic products of beta-carotene can also have their own biological activities. Eccentric cleavage of beta-carotene produces compounds known as β-apocarotenoids. One such product, β-apo-13-carotenone, has been found to act as an antagonist to the retinoid X receptor alpha (RXRα). nih.gov This is noteworthy because RXRα is the nuclear receptor specifically activated by 9-cis-retinoic acid, a key metabolite of this compound. nih.govtandfonline.com This suggests a potential feedback mechanism where a cleavage product of beta-carotene can inhibit the signaling pathway of one of its most important metabolites.

Interactions with polyphenols are also an area of study. While some research points to the combined antioxidant potential of polyphenols and carotenoids in food extracts, other work has shown that in certain contexts, the antioxidant activity of mushroom extracts correlated strongly with their phenolic content, with beta-carotene not contributing discernibly. nih.gov This indicates that the nature of these interactions can be highly dependent on the specific compounds present and the biological system being examined.

Clinical and Translational Research Perspectives

Evaluation of 9-cis-beta-Carotene in Human Retinal Dystrophies

The potential of this compound as a therapeutic agent for human retinal dystrophies has been a significant area of investigation. This interest stems from its role as a precursor to 9-cis-retinal (B17824), a key molecule in the visual cycle. iu.edu Oral administration of this compound can lead to its conversion to 9-cis-retinal within the retina, which can then bind to opsin to form isorhodopsin, an alternative visual pigment that can function when the availability of 11-cis-retinal (B22103) is limited due to genetic defects. iu.edu

Clinical trials have explored the efficacy of this compound, particularly from natural sources like the alga Dunaliella bardawil, in patients with retinal dystrophies such as Retinitis Pigmentosa (RP) and Fundus Albipunctatus. clinicaltrials.govebi.ac.uk In a randomized, double-masked, placebo-controlled, crossover trial involving patients with RP, daily treatment with a powder rich in this compound for 90 days resulted in significant improvements in retinal function. nih.govarvojournals.org The primary outcome, the dark-adapted maximal electroretinographic (ERG) b-wave amplitude, showed a mean increase of +8.4 μV with this compound compared to -0.9 μV with placebo. nih.gov Notably, 34.5% of participants experienced a substantial increase of more than 10 μV in both eyes after treatment. nih.gov The light-adapted b-wave response also showed a significant percentage change of +17.8% with the treatment versus no change with the placebo. nih.govresearchgate.net

Similarly, studies on patients with Fundus Albipunctatus, a condition caused by a mutation affecting 11-cis-retinol (B117599) dehydrogenase, demonstrated that oral supplementation with this compound improved both night vision, as measured by ERG, and visual field. clinicaltrials.govebi.ac.uk These findings suggest that this compound may offer a therapeutic approach for certain retinal dystrophies by providing an alternative pathway for visual pigment regeneration. iu.edusheba.co.il Preclinical studies in mouse models of retinal degeneration have further supported this, showing that this compound can inhibit photoreceptor degeneration. mdpi.comresearchgate.netarvojournals.org

Table 1: Summary of Clinical Trial Findings for this compound in Retinitis Pigmentosa

Exploration of this compound in Atherosclerosis and Metabolic Disorders

Research has increasingly pointed towards a potential role for this compound in mitigating atherosclerosis and related metabolic disorders. mdpi.com This is largely attributed to its function as a precursor to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR). tandfonline.comnih.gov The activation of RXR can influence various metabolic pathways involved in the development of atherosclerosis, including lipid metabolism and reverse cholesterol transport. researchgate.netmdpi.com

Studies in animal models have demonstrated the atheroprotective effects of a diet enriched with this compound from the alga Dunaliella. mdpi.complos.orgnih.gov In LDL receptor knockout mice, a diet rich in this compound was found to inhibit the development of atherogenesis, reduce non-HDL plasma cholesterol levels, and prevent fatty liver formation and inflammation. plos.orgnih.gov Conversely, high doses of synthetic all-trans-beta-carotene were shown to accelerate atherosclerosis in the same model. plos.org Further research in apoE-deficient mice showed that a diet containing natural carotenoids rich in this compound could inhibit the progression of established atherosclerotic lesions, particularly in the context of a high-fat diet. nih.govcore.ac.uk

The mechanism behind these effects appears to involve the enhancement of cholesterol efflux from macrophages, a critical step in reverse cholesterol transport. nih.govmdpi.comresearchgate.net this compound has been shown to increase the expression of key cholesterol transporters like ABCA1 and ABCG1, as well as apolipoprotein E (APOE), in macrophages. nih.govmdpi.com This leads to a significant increase in cholesterol efflux to high-density lipoprotein (HDL). nih.govmdpi.com By promoting the removal of cholesterol from macrophages, this compound can inhibit the formation of foam cells, which are a hallmark of early atherosclerotic plaques. plos.org

Table 2: Effects of this compound on Markers of Atherosclerosis and Metabolic Disorders in Animal Models

Research on this compound in Skin Conditions (e.g., Psoriasis)

The therapeutic potential of this compound has also been explored in the context of skin conditions, most notably psoriasis. mdpi.comnih.gov Synthetic retinoids are an established treatment for psoriasis, but their use can be limited by side effects. researchgate.netnih.gov This has prompted research into naturally derived retinoid precursors like this compound.

A randomized, double-blind, placebo-controlled clinical trial investigated the effect of Dunaliella bardawil powder, a natural source of this compound, on patients with mild, chronic, plaque-type psoriasis. nih.govtandfonline.com After six weeks of treatment, the group receiving the Dunaliella powder showed a significantly greater reduction in the mean Psoriasis Area and Severity Index (PASI) score compared to the placebo group (a reduction of 61.3% vs. 34.0%, respectively). tandfonline.com While the change in the Dermatology Life Quality Index (DLQI) was not statistically significant at six weeks, the study concluded that this compound in the form of D. bardawil is an effective and safe treatment for mild, chronic, plaque-type psoriasis. nih.govtandfonline.com

The mechanism of action is thought to be related to the conversion of this compound to 9-cis-retinoic acid. tandfonline.com Unlike some synthetic retinoids that are selective for retinoic acid receptors (RARs), 9-cis-retinoic acid is a ligand for both RARs and retinoid X receptors (RXRs). tandfonline.com This broader activity may contribute to its therapeutic effects in psoriasis.

Table 3: Clinical Trial Results of this compound (from Dunaliella bardawil) in Psoriasis

Investigating the Efficacy of Natural vs. Synthetic this compound Preparations

A key aspect of the research into this compound is the distinction between natural and synthetic preparations. mdpi.commdpi.com Natural sources, such as the alga Dunaliella salina (also referred to as Dunaliella bardawil), contain a mixture of beta-carotene (B85742) isomers, typically around 50% 9-cis and 50% all-trans. tandfonline.commdpi.comd-nb.info In contrast, commercially available synthetic beta-carotene is almost entirely in the all-trans isomeric form. europa.euisom.ca

Several studies suggest that the presence of the 9-cis isomer is crucial for the observed beneficial effects. mdpi.com For instance, in studies on atherosclerosis in mice, a diet enriched with natural this compound from Dunaliella showed protective effects, whereas synthetic all-trans-beta-carotene was found to be ineffective or even detrimental. mdpi.complos.org This highlights the importance of the isomeric form of beta-carotene in its biological activity.

Recent advancements have led to the development of a cost-effective synthetic route for this compound. arvojournals.orgresearchgate.net Preclinical studies comparing natural and synthetic this compound have shown similar efficacy in rescuing cone photoreceptors from degeneration in a mouse model of a retinoid cycle defect. arvojournals.org This suggests that synthetic this compound could be a viable and stable alternative to natural sources for therapeutic applications. arvojournals.orgresearchgate.net

Table 4: Comparison of Natural and Synthetic beta-Carotene Preparations

Considerations for Human Studies and Efficacy Assessment

The design and interpretation of human studies on this compound require careful consideration of several factors. The promising results from initial clinical trials in retinal dystrophies and psoriasis warrant further investigation in larger, well-controlled studies to determine the optimal therapeutic regimen. nih.govsheba.co.iltandfonline.com

For retinal dystrophies, it is important to note that the patient population is genetically diverse. arvojournals.org The efficacy of this compound may be more pronounced in patients with specific genetic mutations affecting the visual cycle, such as those with defects in RPE65 or RDH5. iu.edusheba.co.ilarvojournals.org Therefore, future trials may benefit from genetic selection of participants to better evaluate the treatment's effectiveness in specific patient subgroups. arvojournals.org Furthermore, baseline visual function appears to be a predictor of response, with patients having better initial function showing more improvement. arvojournals.org

Efficacy assessment in clinical trials should include a range of objective and subjective measures. For retinal dystrophies, electroretinography (ERG) provides an objective measure of retinal function, while visual field testing and best-corrected visual acuity are also important outcomes. clinicaltrials.govnih.gov For skin conditions like psoriasis, standardized scoring systems such as the Psoriasis Area and Severity Index (PASI) and quality of life questionnaires like the Dermatology Life Quality Index (DLQI) are crucial for evaluating treatment success. tandfonline.com

The development of stable and biologically active synthetic this compound formulations offers new opportunities for clinical research, providing a more standardized and readily available product for trials. arvojournals.orgresearchgate.net

Future Research Directions

Elucidation of Unidentified Enzymes and Transporters in 9-cis-beta-Carotene Metabolism

The metabolic journey of this compound from ingestion to its ultimate biological effects is a complex process involving a series of enzymatic conversions and transport mechanisms, many of which are not yet fully understood. While enzymes like BCO1 and BCO2 are known to be involved in the cleavage of beta-carotene (B85742), the specific enzymes and transporters that act on the 9-cis isomer require further characterization. nih.govcambridge.org

Future research should focus on identifying and characterizing the complete enzymatic machinery responsible for the conversion of this compound to 9-cis-retinal (B17824) and subsequently to 9-cis-retinoic acid. nih.gov This includes pinpointing specific isomerases that may facilitate the conversion of other carotenoid isomers into the 9-cis form. cambridge.org The interplay between these enzymes and potential intracellular and efflux transporters is a critical area of investigation to understand the bioavailability and tissue-specific distribution of this compound and its metabolites. cambridge.org In plants, while the enzyme DWARF27 is known to catalyze the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene, the complete pathway, including subsequent conversion steps by other enzymes, is still being unraveled. frontiersin.orgoup.com

Table 1: Key Enzymes in Carotenoid Metabolism

EnzymeFunctionOrganism/System
BCO1 (β-carotene 15,15'-monooxygenase 1) Cleaves β-carotene into two molecules of retinal.Animals
BCO2 (β-carotene 9',10'-dioxygenase 2) Asymmetrically cleaves β-carotene.Animals
DWARF27 (D27) Isomerase that converts all-trans-β-carotene to 9-cis-β-carotene.Plants
CCD7 (Carotenoid Cleavage Dioxygenase 7) Cleaves 9-cis-β-carotene in the strigolactone biosynthesis pathway. frontiersin.orgPlants
CCD8 (Carotenoid Cleavage Dioxygenase 8) Further processes the product of CCD7 in strigolactone biosynthesis. frontiersin.orgPlants
NCEDs (9-cis-epoxycarotenoid dioxygenases) Cleave 9-cis-epoxycarotenoids to produce xanthoxin, a precursor to abscisic acid. frontiersin.orgPlants

Further Characterization of Apocarotenoid Signaling Pathways

Apocarotenoids, the cleavage products of carotenoids like this compound, act as important signaling molecules in both plants and animals. frontiersin.org The signaling pathways initiated by these molecules are intricate and far from being completely understood. For instance, in plants, apocarotenoids derived from this compound are precursors to the phytohormones abscisic acid (ABA) and strigolactones (SLs), which regulate a wide array of developmental processes and stress responses. frontiersin.orgfrontiersin.orgcsic.es

Future research needs to delve deeper into the downstream targets and regulatory networks of these apocarotenoid signals. Identifying the receptors that bind to these molecules and the subsequent signal transduction cascades is a key priority. researchgate.net Understanding how these pathways crosstalk with other hormonal and signaling networks will provide a more holistic view of their physiological roles. mdpi.com For example, the discovery of novel apocarotenoid signaling molecules and their functions in processes like root development and stress acclimation highlights the need for continued exploration in this area. frontiersin.orgresearchgate.net

Investigation of Epigenetic Regulation by this compound and its Metabolites

Emerging evidence suggests that this compound and its metabolites, particularly 9-cis-retinoic acid, may exert their biological effects through epigenetic mechanisms. dntb.gov.ua Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence.

A compelling avenue for future research is to investigate how this compound and its derivatives influence the epigenetic landscape. This includes identifying the specific genes and genomic regions that are targeted by these compounds and elucidating the enzymatic machinery involved in these epigenetic changes. Studies in plants have already shown that epigenetic regulation, such as DNA methylation, can control the biosynthesis of apocarotenoids. frontiersin.org Similar investigations in animal systems could reveal novel mechanisms by which this compound impacts health and disease. Recent studies have pointed towards the involvement of epigenetic processes in the response of plants to apocarotenoid signals, a line of inquiry that holds promise for understanding the broader regulatory roles of these compounds. elifesciences.org

Development of Novel Therapeutic Strategies Based on this compound

The potential of this compound as a therapeutic agent, particularly for retinal diseases, has been a significant driver of research. arvojournals.orgresearchgate.net Oral supplementation with this compound-rich Dunaliella alga has shown promise in improving retinal function in patients with retinitis pigmentosa and other retinal dystrophies. arvojournals.orgresearchgate.netsheba.co.il The proposed mechanism involves the in-vivo conversion of this compound to 9-cis-retinal, which can replenish the visual cycle.

Future therapeutic strategies should focus on optimizing the delivery and efficacy of this compound. This includes the development of stable, cost-effective synthetic routes for producing pure this compound, as the natural content in algae can be variable. arvojournals.orggoogle.com Furthermore, research into novel formulations that enhance the bioavailability and targeted delivery of this compound to the retina is warranted. nih.gov Investigating the synergistic effects of this compound with other therapeutic agents could also lead to more effective treatment regimens for a range of conditions. oup.com Studies have shown that synthetic this compound can rescue cone photoreceptors and reduce microglial activation in retinal degeneration models, suggesting its potential as a standalone or combination therapy. arvojournals.org

Advanced in vivo and in vitro Model Systems for Studying this compound Bioactivity

To further unravel the complex biological activities of this compound, the development and utilization of advanced research models are essential. While animal models, such as the ferret and mouse models of Leber congenital amaurosis, have provided valuable insights, more sophisticated systems are needed. nih.govnih.gov

Future research will benefit from the use of cutting-edge in vitro models like organ-on-a-chip systems, particularly "gut-on-a-chip" and "retina-on-a-chip," to study the absorption, metabolism, and bioactivity of this compound in a more controlled and human-relevant context. nih.gov The application of advanced techniques such as single-cell transcriptomics and CRISPR-based gene editing in these models will allow for a more precise understanding of the molecular mechanisms at play. nih.gov Additionally, refining in vivo models to better mimic human physiology and disease states will be crucial for translating preclinical findings into effective clinical applications. arvojournals.orgtandfonline.com The use of ex vivo eye cup cultures has already proven valuable in assessing the photoreceptor-saving effects of synthetic this compound. researchgate.net

Q & A

Q. What experimental models are commonly used to study the neuroprotective effects of 9-cis-β-carotene in retinal degeneration?

Answer: Preclinical studies often employ rpe65rd12 mouse models, which exhibit retinoid cycle defects mimicking human retinal degenerative diseases. In these models, synthetic 9-cis-β-carotene is administered to assess photoreceptor preservation via histological analysis and electroretinography (ERG). For example, intraocular injection or dietary supplementation protocols are designed to evaluate dose-dependent effects on retinal morphology and function .

Q. How can researchers accurately quantify 9-cis-β-carotene isomers in biological samples or microalgal extracts?

Answer: High-performance liquid chromatography with diode-array detection (HPLC-DAD) is the gold standard. For Dunaliella salina extracts, chromatographic separation is optimized using C30 columns to resolve isomers like 9-cis and all-trans-β-carotene. Calibration curves with synthetic standards ensure quantification accuracy, while mass spectrometry (LC-MS) confirms structural identity .

Q. What methodological considerations are critical when designing in vitro assays to study 9-cis-β-carotene’s antioxidant activity?

Answer: Oxygen partial pressure must be controlled, as 9-cis-β-carotene exhibits radical-trapping antioxidant behavior only at low oxygen tensions (<150 Torr). Assays like TEAC (Trolox Equivalent Antioxidant Capacity) should be conducted in anaerobic chambers or via controlled gas environments to avoid pro-oxidant effects observed under atmospheric oxygen levels .

Advanced Research Questions

Q. How does cis-trans isomerization of 9-cis-β-carotene during intestinal absorption impact its bioavailability and metabolic fate in humans?

Answer: Isotopic tracer studies (e.g., ¹³C-labeled 9-cis-β-carotene) reveal that >95% of orally administered 9-cis isomer undergoes conversion to all-trans-β-carotene before entering systemic circulation. This isomerization occurs both pre- and post-uptake in the intestinal mucosa, limiting tissue availability of 9-cis retinoids. Methodologically, plasma saponification followed by HPLC and isotope-ratio MS is used to track isomer-specific metabolism .

Q. What experimental design strategies resolve contradictions between observational studies and intervention trials on 9-cis-β-carotene’s role in disease prevention?

Answer: Discrepancies arise due to differences in matrix effects (whole foods vs. isolated supplements) and population-specific factors (e.g., smoking status). Researchers should prioritize:

  • Nutrigenomic approaches to identify genetic variants affecting carotenoid metabolism.
  • Dose-response studies comparing food-derived vs. synthetic 9-cis-β-carotene.
  • Synergistic analyses with other phytochemicals (e.g., lutein) to mimic dietary complexity .

Q. How can supercritical CO₂ extraction parameters be optimized to maximize 9-cis-β-carotene yield from Dunaliella salina?

Answer: A factorial design varying pressure (200–400 bar) and temperature (40–60°C) identifies optimal CO₂ density for isomer preservation. Higher pressures (>350 bar) and lower temperatures (40°C) favor 9-cis isomer retention. Antioxidant activity correlates with the 9-cis/all-trans ratio, modeled via principal component analysis (PCA) and regression equations .

Q. What biomarkers are validated for assessing 9-cis-β-carotene’s efficacy in clinical trials for inherited retinal diseases?

Answer: Key endpoints include:

  • ERG amplitude recovery (e.g., rod and cone response thresholds).
  • Visual field metrics (Goldmann perimetry).
  • Plasma retinoid profiling via LC-MS to monitor isomer-specific uptake. Trials for conditions like retinitis pigmentosa (RP) use double-masked, placebo-controlled designs with longitudinal follow-up (e.g., 90-day supplementation periods) .

Methodological Pitfalls and Solutions

Q. Why do inconsistencies arise in in vivo studies of 9-cis-β-carotene’s bioactivity, and how can they be mitigated?

Answer: Common issues include:

  • Isomer instability during sample storage (solution: lyophilization under inert gas).
  • Species-specific metabolism (solution: cross-validation in murine and primate models).
  • Dietary matrix interference (solution: pair-fed control groups). Rigorous batch testing of synthetic compounds for isomer purity (≥90% by HPLC) is critical .

Q. How should researchers address the oxygen-dependent duality of 9-cis-β-carotene’s antioxidant/pro-oxidant effects in mechanistic studies?

Answer: Experimental protocols must replicate physiological oxygen tensions (e.g., 5–40 Torr in tissues). Use hypoxia chambers or chemostat systems for cell culture studies. Antioxidant assays should include parallel negative controls with oxygen scavengers (e.g., ascorbate) to isolate 9-cis-β-carotene-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.